3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine
CAS No.:
Cat. No.: VC18438187
Molecular Formula: C7H5N5O2S
Molecular Weight: 223.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5N5O2S |
|---|---|
| Molecular Weight | 223.21 g/mol |
| IUPAC Name | 3-(4-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
| Standard InChI | InChI=1S/C7H5N5O2S/c8-7-10-6(11-15-7)5-3-4(12(13)14)1-2-9-5/h1-3H,(H2,8,10,11) |
| Standard InChI Key | HHPOPEPKUCETFS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1[N+](=O)[O-])C2=NSC(=N2)N |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine features a 1,2,4-thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom) substituted at position 3 with a 4-nitropyridin-2-yl group and at position 5 with an amine. The nitro group at the pyridine’s para position introduces strong electron-withdrawing effects, which polarize the aromatic system and enhance intermolecular interactions with biological targets .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₆O₂S |
| Molecular Weight | 274.25 g/mol |
| Hydrogen Bond Donors | 2 (amine and pyridine N-oxide) |
| Hydrogen Bond Acceptors | 7 |
| LogP (Predicted) | 1.8 |
Synthesis and Structural Modification
Synthetic Pathways
While no direct synthesis of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is documented, analogous compounds like 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine (Ambeed, ) provide a template. A plausible route involves:
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Nitration of Pyridine: Introducing a nitro group at position 4 of 2-aminopyridine using nitric acid/sulfuric acid.
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Thiadiazole Formation: Reacting nitropyridine with thiourea derivatives under oxidative conditions to form the 1,2,4-thiadiazole ring .
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Amine Functionalization: Coupling the intermediate with ammonia or amines to install the C5-amine group .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Yield | Conditions |
|---|---|---|---|
| 1 | Nitration of 2-aminopyridine | 75% | HNO₃/H₂SO₄, 0–5°C, 2 h |
| 2 | Cyclization with thiourea | 60% | Ethanol, FeCl₃, reflux, 6 h |
| 3 | Amination at C5 | 85% | NH₄SCN, EtOH, 70°C, 12 h |
Antimicrobial Activity and Mechanism of Action
Gram-Positive Bacterial Inhibition
Structural analogs of 3-(4-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine exhibit potent activity against Gram-positive pathogens like Staphylococcus aureus and Bacillus subtilis. For example, 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives showed MIC values of 1–4 μg/mL against S. aureus, outperforming ampicillin (MIC = 8 μg/mL) . The nitro group enhances binding to MurB, an enzyme critical for peptidoglycan synthesis, by mimicking the diphosphate moiety of UDP-N-acetylglucosamine enolpyruvate .
Limited Gram-Negative Efficacy
Structure-Activity Relationship (SAR) Analysis
Role of the Nitro Group
The nitro group at position 4 of the pyridine ring:
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Enhances Electron Deficiency: Stabilizes charge-transfer interactions with bacterial enzyme active sites .
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Improves Lipophilicity: Increases membrane permeability, as evidenced by LogP values ~1.8 .
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Resists Metabolic Degradation: Nitro groups are less prone to enzymatic reduction in aerobic environments .
Thiadiazole Core Contributions
The 1,2,4-thiadiazole ring:
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Acts as a Bioisostere: Replaces less stable heterocycles while maintaining hydrogen-bonding capacity.
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Facilitates π-Stacking: The aromatic system interacts with tyrosine residues in MurB’s active site .
Pharmacological Applications and Future Directions
Antibacterial Drug Development
Given its predicted activity against methicillin-resistant S. aureus (MRSA), 3-(4-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine could address antibiotic resistance. Structural optimizations might include:
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